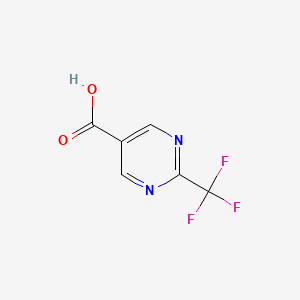
2-(trifluoromethyl)pyrimidine-5-carboxylic Acid
概要
説明
“2-(trifluoromethyl)pyrimidine-5-carboxylic Acid” is a chemical compound used as a pharmaceutical intermediate . It is part of the Thermo Scientific Chemicals brand product portfolio .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H3F3N2O2 . The structure of the compound includes a pyrimidine ring with a trifluoromethyl group at the 2-position and a carboxylic acid group at the 5-position .
Physical And Chemical Properties Analysis
“this compound” is a solid compound with a melting point of 170-175 °C . It is slightly soluble in water .
科学的研究の応用
Generation and Functionalization
- Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines : Research indicates that 5-pyrimidyllithium species are stable when flanked by electron-withdrawing substituents like trifluoromethyl. The study demonstrates the high-yield production of corresponding 5-carboxylic acids from various substituted pyrimidines, including 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, through halogen/metal permutation and carboxylation processes (Schlosser, Lefebvre, & Ondi, 2006).
Synthesis of Trifluoromethylated Analogues
- Trifluoromethylated 4,5-Dihydroorotic Acid Analogues : A study has shown the synthesis of new trifluoromethylated analogues of 4,5-dihydroorotic acid and their esters, starting from 4-(trifluoromethyl)pyrimidin-2(1H)-ones. This research highlights the role of this compound in synthesizing structurally distinct compounds with potential biological applications (Sukach et al., 2015).
Postsynthetic Modification of Oligonucleotides
- Construction of Pyrimidine Bases with Carboxylic Acid Equivalents : Research has explored the postsynthetic modification of oligonucleotides containing 2′‐deoxy‐5‐trifluoromethyluridine and 2′‐deoxy‐5‐trifluoromethylcytidine. This study demonstrates the conversion of the trifluoromethyl group at the C5 position of pyrimidine bases into various carboxylic acid equivalents, showcasing the versatility of this compound in nucleic acid chemistry (Ito, Yamamoto, & Hari, 2019).
Metal Complexes with Pyrimidinecarboxylic Acids
- Thermal and Spectroscopic Studies of Metal Complexes : A study on the metal complexes of pyrimidine-5-carboxylic and pyrimidine-2-carboxylic acids reveals insights into their thermal behavior, spectroscopic properties, and crystal structures. The role of this compound in forming these complexes highlights its significance in materials science and coordination chemistry (Świderski et al., 2019).
Synthesis of Pyrimidine Derivatives
- Pyrimidine-Based Compound Synthesis : The synthesis of a range of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines from various precursors, including this compound, has been studied, suggesting its utility in creating diverse pyrimidine derivatives with potential pharmacological relevance (Flores et al., 2006).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
将来の方向性
While specific future directions for “2-(trifluoromethyl)pyrimidine-5-carboxylic Acid” are not mentioned in the available resources, it’s worth noting that similar compounds have been studied for their antimicrobial activity . This suggests potential future research directions in exploring the biological activities of such compounds.
生化学分析
Biochemical Properties
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic functions. This compound is also known to interact with biomolecules such as nucleic acids, affecting their stability and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, this compound affects cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under certain conditions, leading to changes in its activity. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Toxic or adverse effects have been observed at high doses, including alterations in liver and kidney function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit certain metabolic enzymes, leading to an accumulation of specific metabolites. This compound also affects the activity of enzymes involved in nucleotide metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, as it may concentrate in specific areas where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s function, as it may interact with specific biomolecules within these compartments, leading to changes in cellular processes .
特性
IUPAC Name |
2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)5-10-1-3(2-11-5)4(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLZXVNOHDUMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442047 | |
| Record name | 2-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306960-77-0 | |
| Record name | 2-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



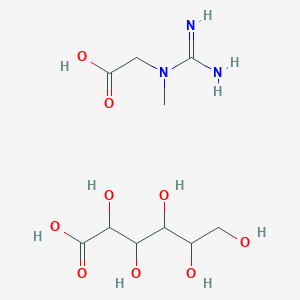
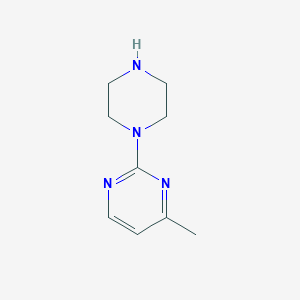
![4-[(2S)-2-Methylbutyl]-1,1'-biphenyl](/img/structure/B1311794.png)

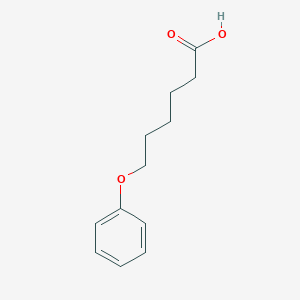
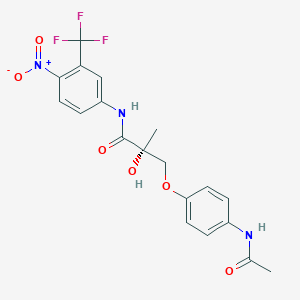
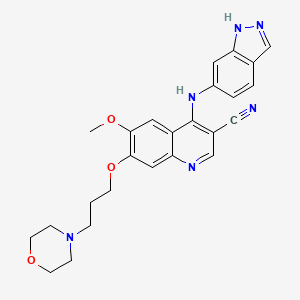
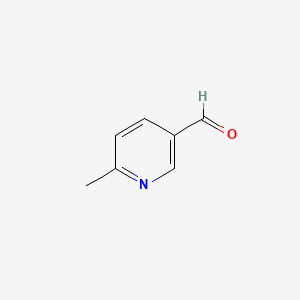



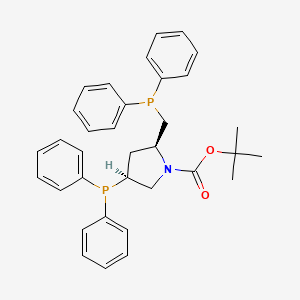
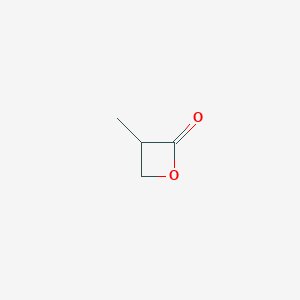
![2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1311818.png)